molecular formula C31H32N2O7S B14780261 Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH

Cat. No.: B14780261
M. Wt: 576.7 g/mol
InChI Key: SMRJEVFFOATZRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is a protected amino acid derivative used in solid-phase peptide synthesis (SPPS). The compound features:

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amino group, enabling stepwise peptide elongation .
  • Aspartic acid (Asp): Dual benzyl (OBn) ester protection on its side chain carboxyl groups, enhancing stability during synthesis and requiring hydrogenolysis for deprotection .
  • Methionine (Met): A sulfur-containing amino acid with an unprotected side chain, susceptible to oxidation under certain conditions .

The DL configuration indicates the racemic mixture of Asp and Met, which may influence crystallinity and solubility. This compound is typically employed in synthesizing peptides requiring controlled side-chain reactivity and orthogonal protection strategies.

Properties

Molecular Formula

C31H32N2O7S

Molecular Weight

576.7 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-phenylmethoxybutanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C31H32N2O7S/c1-41-16-15-26(30(36)37)32-29(35)27(17-28(34)39-18-20-9-3-2-4-10-20)33-31(38)40-19-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,25-27H,15-19H2,1H3,(H,32,35)(H,33,38)(H,36,37)

InChI Key

SMRJEVFFOATZRY-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CC(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH typically involves the following steps:

    Protection of Aspartic Acid: The aspartic acid is protected using benzyl groups (OBn) to prevent unwanted reactions at the carboxyl groups.

    Fmoc Protection: The amino group of aspartic acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

    Coupling with Methionine: The protected aspartic acid is then coupled with methionine using standard peptide coupling reagents such as HBTU or DIC in the presence of a base like DIPEA.

    Purification: The final product is purified using techniques such as HPLC to ensure high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The reaction conditions are optimized for efficiency and yield, and stringent quality control measures are implemented to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH undergoes several types of chemical reactions, including:

    Deprotection: Removal of the Fmoc group using piperidine in DMF.

    Hydrolysis: Removal of benzyl protecting groups using hydrogenation or acidic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions

    Piperidine in DMF: Used for Fmoc deprotection.

    Hydrogenation: Used for benzyl group removal.

    HBTU or DIC: Common peptide coupling reagents.

    DIPEA: A base used in coupling reactions.

Major Products

The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in peptide synthesis or other biochemical applications.

Scientific Research Applications

Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH is widely used in scientific research, particularly in the following areas:

    Peptide Synthesis: As a building block for the synthesis of complex peptides and proteins.

    Drug Development: In the design and synthesis of peptide-based drugs.

    Biochemical Studies: To study protein-protein interactions and enzyme mechanisms.

    Industrial Applications: In the production of synthetic peptides for various industrial uses.

Mechanism of Action

The mechanism of action of Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH involves its role as a protected amino acid derivative in peptide synthesis. The protecting groups prevent unwanted side reactions, allowing for selective reactions at specific sites. The Fmoc group is removed under basic conditions, while the benzyl groups are removed under acidic or hydrogenation conditions, enabling the formation of peptide bonds.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties
Compound Molecular Formula Molecular Weight Key Features Applications
Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH Not explicitly provided* ~600–650 g/mol† Dual OBn protection on Asp; Met with free thioether group Complex peptide synthesis
Fmoc-Asp(OBzl)-OH C₂₆H₂₃NO₆ 445.47 g/mol Single benzyl ester on Asp; no Met residue Standard SPPS with Asp protection
Fmoc-L-Dab(Alloc)-OH C₂₄H₂₈N₂O₆ 440.49 g/mol Diaminobutyric acid (Dab) with Alloc protection; no Asp or Met Branched peptide synthesis
Fmoc-L-Dap(Aloc)-OH C₂₂H₂₂N₂O₆ 410.43 g/mol Diaminopropionic acid (Dap) with Aloc protection; no Asp or Met Conformationally constrained peptides
Fmoc-Asp(ODmab)-OH C₃₉H₄₂N₂O₈ 666.75 g/mol Asp with ODmab (dimethylaminobenzyl) ester; no Met Photocleavable protection strategies
Fmoc-Met-OH C₂₂H₂₃NO₄S 405.48 g/mol Unprotected Met; no Asp Methionine-containing peptides
Fmoc-Met(O)-OH C₂₂H₂₃NO₅S 421.48 g/mol Oxidized Met (sulfoxide); no Asp Studying redox-sensitive peptides

Stability and Reactivity

  • Dual Benzyl Protection (this compound): Requires strong acidic conditions (e.g., HBr/AcOH) or hydrogenolysis for deprotection, limiting compatibility with reducing environments . Benzyl esters enhance lipophilicity, reducing aqueous solubility compared to methyl (OMe) or tert-butyl (OtBu) esters .
  • Alloc/Aloc-Protected Compounds :
    • Allyl-based groups (Alloc, Aloc) allow milder deprotection via palladium catalysts, ideal for sensitive peptides .
  • Methionine vs. Methionine Sulfoxide :
    • Fmoc-Met-OH is prone to oxidation, forming Fmoc-Met(O)-OH, which alters peptide conformation and function .

Solubility and Handling

  • This compound : Likely soluble in DMF or DMSO due to aromatic protecting groups, though less soluble than Fmoc-Asp(OMe)-OH .
  • Fmoc-Met-OH : Highly soluble in DMF, DMSO, and NMP .
  • Fmoc-L-Dap(Aloc)-OH: Requires standard SPPS solvents (DMF, dichloromethane) but may form aggregates due to the diaminopropionic backbone .

Q & A

Basic: What precautions are critical for handling Fmoc-DL-Asp(OBn)(OBn)-DL-Met-OH in peptide synthesis?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .
  • Storage: Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation and moisture absorption .
  • Waste Disposal: Collect residues in designated halogenated waste containers. Avoid aqueous disposal due to potential environmental persistence .

Basic: How does the dual benzyl (OBn) protection in this compound influence its reactivity during solid-phase peptide synthesis (SPPS)?

Answer:

  • Role of Benzyl Groups: The OBn groups protect the aspartic acid side chain carboxylates, preventing unintended side reactions (e.g., lactamization or β-sheet aggregation) during Fmoc deprotection or coupling steps.
  • Coupling Efficiency: Use a 2–4-fold molar excess of the amino acid and activators like HBTU/HOBt in DMF to ensure complete coupling. Monitor by Kaiser or chloranil tests .

Advanced: How can researchers optimize coupling efficiency while minimizing racemization in this compound?

Answer:

  • Activation Conditions: Use low-temperature (0–4°C) coupling with PyBOP or Oxyma Pure to reduce racemization risk. Avoid prolonged exposure to basic conditions (e.g., DIEA) .
  • Solvent Selection: Prefer DCM/DMF mixtures over pure DMF to balance solubility and reaction kinetics.
  • Real-Time Monitoring: Employ inline FTIR or LC-MS to detect incomplete coupling or racemization .

Advanced: What strategies preserve stereochemical integrity when incorporating DL-configured residues like this compound into peptides?

Answer:

  • Chiral Purity Assessment: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) to resolve D/L isomers. Validate with circular dichroism (CD) spectroscopy .
  • Stereoselective Coupling: Apply pseudo-proline dipeptides or microwave-assisted SPPS to enhance stereocontrol .
  • Post-Synthesis Analysis: Perform Marfey’s reagent derivatization followed by LC-MS to quantify enantiomeric excess .

Advanced: How does the methionine (Met) residue in this compound impact peptide stability, and how can oxidation be mitigated?

Answer:

  • Oxidation Risk: Methionine’s sulfur is prone to oxidation, forming methionine sulfoxide/sulfone, which alters peptide conformation.
  • Mitigation Strategies:
    • Synthesis: Use degassed solvents and conduct reactions under nitrogen/argon. Add reducing agents (e.g., DTT) during cleavage/deprotection .
    • Storage: Lyophilize peptides and store at -80°C with desiccants. Avoid repeated freeze-thaw cycles .
  • Detection: Analyze oxidation via MALDI-TOF MS or RP-HPLC with a C18 column and TFA mobile phase .

Advanced: What analytical techniques resolve contradictory data in characterizing this compound purity and structure?

Answer:

  • Multi-Method Validation:
    • Purity: Cross-validate HPLC (≥98% purity) with 1H/13C NMR integration and elemental analysis .
    • Structural Ambiguity: Use 2D NMR (e.g., HSQC, COSY) to confirm benzyl group positioning and DL-configuration .
  • Contradiction Resolution: If MS and NMR conflict (e.g., unexpected m/z peaks), perform high-resolution MS (HRMS) and compare fragmentation patterns with synthetic standards .

Advanced: How should researchers design experiments to assess the impact of this compound’s stereoisomerism on biological activity?

Answer:

  • Experimental Design:
    • Control Groups: Synthesize pure D- and L-isoforms for comparative bioassays .
    • Biological Replicates: Use ≥3 independent experiments with statistical power analysis (e.g., ANOVA, p<0.05) .
  • Activity Assays: Test isoforms in cell-based models (e.g., receptor binding) or enzymatic assays. Monitor conformational changes via SPR or ITC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.